Spiro-TAD Demonstrates 4.4× Higher Hole Mobility than α-NPD in Direct Comparative Study
A direct head-to-head comparison of hole mobility in solution-processed films revealed that Spiro-TAD exhibits a hole mobility of 4 × 10⁻⁸ m² V⁻¹ s⁻¹, which is 4.4 times higher than that of α-NPD (0.9 × 10⁻⁸ m² V⁻¹ s⁻¹) under identical experimental conditions [1]. This study also confirmed that the charge transport parameters for Spiro-TAD are equivalent in both solution-processed and vacuum-deposited films, offering process flexibility without compromising performance [1].
| Evidence Dimension | Hole Mobility |
|---|---|
| Target Compound Data | 4 × 10⁻⁸ m² V⁻¹ s⁻¹ |
| Comparator Or Baseline | α-NPD: 0.9 × 10⁻⁸ m² V⁻¹ s⁻¹ |
| Quantified Difference | 4.4× higher |
| Conditions | Solution-processed films; drift-diffusion simulation; temperature, carrier density, and electric field dependence modeled [1]. |
Why This Matters
Higher hole mobility directly translates to lower driving voltages and improved power efficiency in OLEDs and faster charge extraction in perovskite solar cells, making Spiro-TAD a superior choice over α-NPD for high-performance devices.
- [1] Mangalore, D. K., Blom, P. W. M., & Wetzelaer, G.-J. A. H. (2019). Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors. APL Materials, 7(1), 011105. View Source
